2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
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Overview
Description
2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is a chemical compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a pyridine ring substituted with an ethoxycarbonyl group and a methyl group The 1-oxide moiety indicates the presence of an oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield the desired N-oxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine compound.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Higher oxidation state derivatives of the pyridine ring
Reduction: 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound’s structure allows it to interact with specific biological pathways, influencing various biochemical activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
- 2-(3-(Ethoxycarbonyl)phenyl)-4-methylpyridine 1-oxide
- 2-(3-(Ethoxycarbonyl)phenyl)-3-methylquinoline 1-oxide
Uniqueness
2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(17)13-8-4-7-12(10-13)14-11(2)6-5-9-16(14)18/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHUWGRGMQHIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=CC=[N+]2[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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